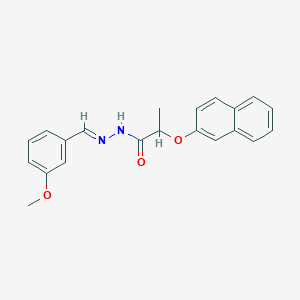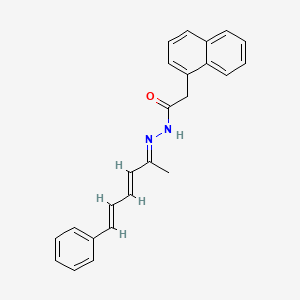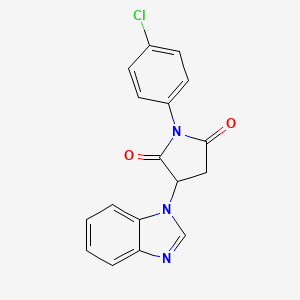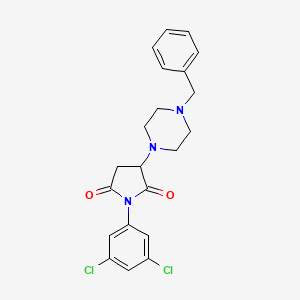
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine
説明
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as DMNQ, is a quinone derivative that has been widely studied for its potential applications in scientific research. DMNQ has been found to possess a wide range of biological activities, including antioxidant, pro-oxidant, and anti-cancer properties. In
作用機序
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. It has been found to induce oxidative stress and activate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the p53 pathway. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to interact with cellular proteins, such as thioredoxin reductase and NADPH oxidase, which play important roles in cellular redox homeostasis.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to protect against oxidative stress-induced cell death in neuronal cells and cardiomyocytes. Additionally, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to modulate the expression of various genes involved in cellular metabolism, inflammation, and stress response.
実験室実験の利点と制限
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a wide range of biological activities and mechanisms of action. However, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its pro-oxidant properties can induce oxidative stress in cells, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine. One potential direction is the development of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-based therapies for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the mechanisms of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-induced oxidative stress and cell death, which may provide insights into the pathogenesis of these diseases. Additionally, the development of novel 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
科学的研究の応用
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to possess pro-oxidant properties, which can be used to induce oxidative stress in cells and study the mechanisms of oxidative stress-induced cell death.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-13-21(25-23-20(27-3)12-11-19(26-2)22(15)23)24-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIJQLZZFKRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3860574.png)

![benzaldehyde [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3860601.png)


![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)


![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)

